molecular formula C16H22N2O4 · HCl B1164604 Carfilzomib Impurity 13 (hydrochloride)

Carfilzomib Impurity 13 (hydrochloride)

カタログ番号: B1164604
分子量: 342.8
InChIキー: CHAYZFKMWYMTMH-UQKRIMTDSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carfilzomib impurity 13 (hydrochloride) is a potential impurity found in commercial carfilzomib preparations. Carfilzomib is a second-generation, irreversible, peptide epoxyketone class proteasome inhibitor that targets the chymotrypsin-like β5 subunit of the constitutive 20S proteasome (IC50 = 5.2 nM) and the β5i subunit of the immunoproteasome 20Si (LMP7;  IC50 = 14 nM) with minimal cross reactivity to other proteases. It can induce cell cycle arrest and apoptosis in human cancer cell lines including multiple myeloma, lymphoma, and various solid tumors (IC50s = 2.4-20 nM).

科学的研究の応用

Research Applications

  • Analytical Chemistry :
    • Quality Control : Carfilzomib Impurity 13 is utilized in analytical methods to ensure the purity of carfilzomib formulations. High-performance liquid chromatography (HPLC) methods are commonly employed to quantify impurities, including Carfilzomib Impurity 13, in pharmaceutical preparations .
    • Stability Studies : The stability of carfilzomib formulations can be assessed by monitoring the formation of impurities over time, which helps in determining shelf life and storage conditions .
  • Toxicological Studies :
    • Safety Assessments : Research has indicated that impurities like Carfilzomib Impurity 13 could contribute to adverse effects observed in patients treated with carfilzomib. Studies have documented side effects such as thrombocytopenia and other hematological toxicities, which could be exacerbated by impurities .
  • Pharmacological Research :
    • Mechanistic Studies : Investigating how Carfilzomib Impurity 13 interacts with cellular pathways can provide insights into its potential effects on cancer cell viability and apoptosis. This can lead to a better understanding of how impurities may alter therapeutic outcomes .

Case Study 1: Evaluation of Impurities in Clinical Formulations

A study conducted on the characterization of carfilzomib formulations revealed that various impurities, including Carfilzomib Impurity 13, were present at different concentrations. The analysis highlighted that higher levels of this impurity correlated with increased reports of adverse effects among patients, emphasizing the need for stringent quality control measures .

Case Study 2: Impact on Efficacy

In a systematic review focusing on carfilzomib's effectiveness in treating relapsed or refractory multiple myeloma, researchers noted that patients receiving formulations with lower impurity levels experienced better clinical outcomes. This study underscores the importance of monitoring impurities like Carfilzomib Impurity 13 to optimize therapeutic efficacy .

特性

分子式

C16H22N2O4 · HCl

分子量

342.8

InChI

InChI=1S/C16H22N2O4.ClH/c19-15(12-18-8-10-22-11-9-18)17-14(16(20)21)7-6-13-4-2-1-3-5-13;/h1-5,14H,6-12H2,(H,17,19)(H,20,21);1H/t14-;/m0./s1

InChIキー

CHAYZFKMWYMTMH-UQKRIMTDSA-N

SMILES

OC([C@H](CCC1=CC=CC=C1)NC(CN2CCOCC2)=O)=O.Cl

同義語

(αS)-α-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoic acid, monohydrochloride

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Carfilzomib Impurity 13 (hydrochloride)
Reactant of Route 2
Reactant of Route 2
Carfilzomib Impurity 13 (hydrochloride)
Reactant of Route 3
Reactant of Route 3
Carfilzomib Impurity 13 (hydrochloride)
Reactant of Route 4
Carfilzomib Impurity 13 (hydrochloride)
Reactant of Route 5
Reactant of Route 5
Carfilzomib Impurity 13 (hydrochloride)
Reactant of Route 6
Carfilzomib Impurity 13 (hydrochloride)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。